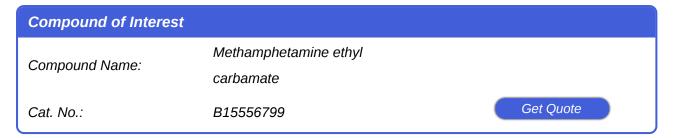


# Structural Elucidation of Methamphetamine Ethyl Carbamate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of **methamphetamine ethyl carbamate**, a derivative of methamphetamine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and theoretical principles to present predicted spectral data and standardized experimental protocols. The techniques covered include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances and related compounds.

#### Introduction

**Methamphetamine ethyl carbamate**, with the formal name methyl(1-methyl-2-phenylethyl)-carbamic acid, ethyl ester, is an analytical reference standard categorized as an amphetamine derivative.[1][2] Its structural elucidation is critical for forensic applications, toxicological studies, and in the development of new therapeutic agents. This guide outlines the key analytical techniques and expected data for the unambiguous identification and characterization of this molecule.



### **Physicochemical Properties**

A summary of the known and predicted physicochemical properties of **methamphetamine ethyl carbamate** is presented in Table 1.

Table 1: Physicochemical Properties of Methamphetamine Ethyl Carbamate

Property	Value	Source
Formal Name	methyl(1-methyl-2- phenylethyl)-carbamic acid, ethyl ester	[1]
CAS Number	120504-67-8	[1]
Molecular Formula	C13H19NO2	[1]
Molecular Weight	221.3 g/mol	[1]
Solubility	Sparingly soluble in DMSO and Ethanol (1-10 mg/ml), Slightly soluble in PBS (pH 7.2) (0.1-1 mg/ml)	[1]
Purity (as a standard)	≥98%	[1]

# **Analytical Techniques and Predicted Data**

The structural confirmation of **methamphetamine ethyl carbamate** relies on a combination of chromatographic and spectroscopic methods. The following sections detail the expected outcomes from each technique.

#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile organic compounds. **Methamphetamine ethyl carbamate** is amenable to GC-MS analysis, which provides both retention time data for separation and a mass spectrum for structural identification.



Predicted Mass Spectrum: The electron ionization (EI) mass spectrum of **methamphetamine ethyl carbamate** is predicted to exhibit a molecular ion peak (M+) at m/z 221. The fragmentation pattern is anticipated to be dominated by cleavages adjacent to the nitrogen atom and the carbonyl group, as well as the loss of the ethyl group. A proposed fragmentation pathway is illustrated in the "Logical Relationships in Structural Elucidation" diagram below.

Table 2: Predicted Mass Spectral Fragmentation of Methamphetamine Ethyl Carbamate

m/z	Proposed Fragment Ion	Relative Abundance	Information Gained
221	[M] <sup>+</sup>	Low	Molecular Ion
176	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	Moderate	Loss of the ethoxy group
132	[M - C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> ] <sup>+</sup>	Moderate	Loss of the benzyl group
91	[C7H7]+	High	Tropylium ion (from benzyl group)
58	[C₃H <sub>8</sub> N] <sup>+</sup>	High	Cleavage alpha to the nitrogen

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both <sup>1</sup>H and <sup>13</sup>C NMR are crucial for the complete structural assignment of **methamphetamine ethyl carbamate**. The predicted chemical shifts are based on the known spectra of methamphetamine and ethyl carbamate.[3][4][5]

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts for **Methamphetamine Ethyl Carbamate** 



Proton Environment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic C-H	7.20 - 7.40	m	-
CH (methine)	4.20 - 4.40	m	~6-7
O-CH <sub>2</sub> (methylene)	4.00 - 4.20	q	~7
N-CH₃ (methyl)	2.80 - 3.00	S	-
CH <sub>2</sub> (benzyl)	2.70 - 2.90	m	-
CH-CH₃ (methyl)	1.10 - 1.30	d	~6-7
O-CH <sub>2</sub> -CH <sub>3</sub> (methyl)	1.10 - 1.30	t	~7

Table 4: Predicted <sup>13</sup>C NMR Chemical Shifts for **Methamphetamine Ethyl Carbamate** 

Carbon Environment	Predicted Chemical Shift (δ, ppm)
C=O (carbonyl)	155 - 157
Aromatic C (quaternary)	138 - 140
Aromatic C-H	126 - 130
O-CH <sub>2</sub>	60 - 62
CH (methine)	52 - 55
CH <sub>2</sub> (benzyl)	40 - 42
N-CH <sub>3</sub>	30 - 33
CH-CH₃	15 - 18
O-CH <sub>2</sub> -CH <sub>3</sub>	14 - 16

#### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of **methamphetamine ethyl carbamate** is



expected to show characteristic absorption bands for the carbamate group, the aromatic ring, and the aliphatic chains.[2][6]

Table 5: Predicted FTIR Absorption Bands for Methamphetamine Ethyl Carbamate

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3050 - 3030	Medium	C-H stretch	Aromatic
2980 - 2850	Medium-Strong	C-H stretch	Aliphatic
1700 - 1680	Strong	C=O stretch	Carbamate
1605, 1495	Medium-Weak	C=C stretch	Aromatic
1250 - 1200	Strong	C-N stretch	Carbamate
1100 - 1000	Strong	C-O stretch	Ester
750 - 700	Strong	C-H bend	Monosubstituted benzene

# **Experimental Protocols**

The following are generalized protocols for the structural elucidation of **methamphetamine ethyl carbamate**. Instrument parameters should be optimized for the specific equipment used.

#### **GC-MS Analysis**

- Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
- GC Conditions:
  - $\circ$  Column: 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, non-polar stationary phase (e.g., 5% phenyl polysiloxane).



- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 15
   °C/min to 280 °C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 μL (splitless or split injection).
- · MS Conditions:
  - Ion Source Temperature: 230 °C.
  - o Ionization Energy: 70 eV.
  - Mass Range: m/z 40 550.
  - Scan Mode: Full scan.

#### **NMR Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
  deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. Add a small amount of tetramethylsilane
  (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-64.
  - Spectral Width: 0 12 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled experiment.



- Number of Scans: 1024 or more, depending on sample concentration.
- Spectral Width: 0 200 ppm.

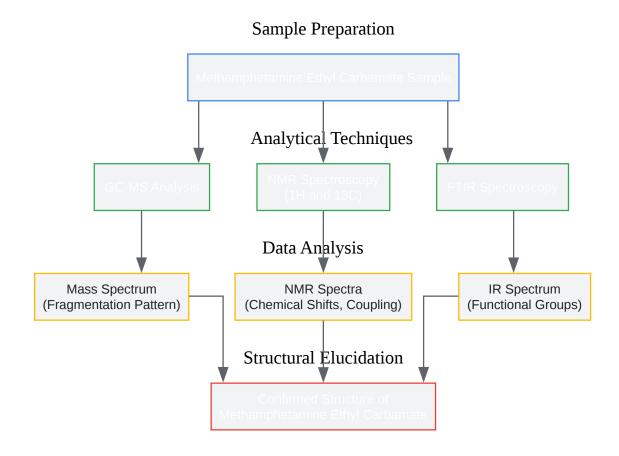
#### **FTIR Spectroscopy**

- Sample Preparation: For solid samples, place a small amount directly onto the attenuated total reflectance (ATR) crystal. For liquid samples, a drop can be placed on the crystal.
- Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory.
- · Acquisition:
  - Spectral Range: 4000 400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.
  - Background: A background spectrum of the clean ATR crystal should be collected before analyzing the sample.

#### **Visualizations**

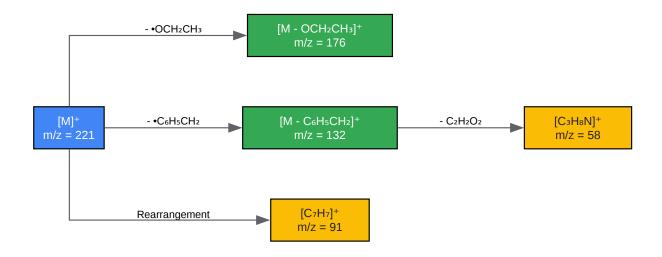
The following diagrams illustrate the workflow for structural elucidation and a proposed mass fragmentation pathway for **methamphetamine ethyl carbamate**.





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Caption: Workflow for the structural elucidation of methamphetamine ethyl carbamate.





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Caption: Proposed mass spectral fragmentation of methamphetamine ethyl carbamate.

#### Conclusion

The structural elucidation of **methamphetamine ethyl carbamate** can be effectively achieved through a combination of GC-MS, NMR, and FTIR spectroscopy. While direct experimental data for this specific compound is not widely published, this guide provides a robust framework based on the analysis of analogous compounds and established spectroscopic principles. The presented tables of predicted spectral data and detailed experimental protocols offer a valuable starting point for researchers in the field. The use of multiple, complementary analytical techniques is essential for the unambiguous confirmation of the structure of novel psychoactive substances.

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